(2S,5S)-5-hydroxy-piperidine-1,2-dicarboxylic acid di-tert-butyl ester
Description
Properties
IUPAC Name |
ditert-butyl (2S,5S)-5-hydroxypiperidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO5/c1-14(2,3)20-12(18)11-8-7-10(17)9-16(11)13(19)21-15(4,5)6/h10-11,17H,7-9H2,1-6H3/t10-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJWQBUZYXWGTH-QWRGUYRKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCC(CN1C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CC[C@@H](CN1C(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801125364 | |
| Record name | 1,2-Piperidinedicarboxylic acid, 5-hydroxy-, 1,2-bis(1,1-dimethylethyl) ester, (2S,5S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801125364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253856-42-6 | |
| Record name | 1,2-Piperidinedicarboxylic acid, 5-hydroxy-, 1,2-bis(1,1-dimethylethyl) ester, (2S,5S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1253856-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Piperidinedicarboxylic acid, 5-hydroxy-, 1,2-bis(1,1-dimethylethyl) ester, (2S,5S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801125364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,5S)-5-hydroxy-piperidine-1,2-dicarboxylic acid di-tert-butyl ester typically involves multiple steps, starting with the preparation of the piperidine ring. One common approach is the cyclization of amino acids or their derivatives under controlled conditions. The use of protecting groups, such as tert-butyl esters, is crucial to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process.
Chemical Reactions Analysis
(2S,5S)-5-Hydroxy-piperidine-1,2-dicarboxylic acid di-tert-butyl ester: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen atoms or add hydrogen atoms.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium(VI) oxide and pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Amides, esters, or ethers.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems and pathways.
Medicine: Potential therapeutic applications are being explored, including its use as a precursor for drug development.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which (2S,5S)-5-hydroxy-piperidine-1,2-dicarboxylic acid di-tert-butyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups play a crucial role in these interactions, influencing the compound's biological activity.
Comparison with Similar Compounds
Di-tert-butyl (2S)-5-Oxopyrrolidine-1,2-dicarboxylate
Key Differences :
- Ring Structure : This compound features a five-membered pyrrolidine ring with a ketone (5-oxo) group, contrasting with the six-membered hydroxy-piperidine ring of the target compound .
- Functional Groups : The absence of a hydroxyl group and the presence of a ketone alter reactivity. The ketone may participate in nucleophilic additions, while the hydroxyl group in the target compound enables hydrogen bonding or further derivatization.
- Applications : Pyrrolidine derivatives are often used in peptidomimetics, while piperidine analogs are more common in alkaloid synthesis .
| Property | Target Compound | (2S)-5-Oxopyrrolidine Derivative |
|---|---|---|
| Molecular Formula | Not explicitly stated (see Note) | C₁₄H₂₃NO₅ |
| Molecular Weight | Not explicitly stated | 293.34 g/mol |
| Ring Size | 6-membered (piperidine) | 5-membered (pyrrolidine) |
| Key Substituent | 5-hydroxy | 5-oxo |
(3S)-3-Formyl-tetrahydro-pyridazine-1,2-dicarboxylic Acid Di-tert-butyl Ester
Key Differences :
- Heterocycle : This compound contains a pyridazine ring (a six-membered ring with two adjacent nitrogen atoms), which confers distinct electronic properties compared to the piperidine ring .
- Substituents : A formyl group at the 3-position introduces aldehyde reactivity, enabling condensation reactions, unlike the hydroxyl group in the target compound.
- Synthetic Utility : Pyridazine derivatives are prevalent in kinase inhibitors, whereas hydroxy-piperidines are used in neurotransmitter analogs .
| Property | Target Compound | (3S)-3-Formyl-pyridazine Derivative |
|---|---|---|
| Molecular Formula | Not explicitly stated | C₁₅H₂₆N₂O₅ |
| Molecular Weight | Not explicitly stated | 314.38 g/mol |
| Functional Group | 5-hydroxy | 3-formyl |
(2S,5S)-5-Methyl-pyrrolidine-1,2-dicarboxylic Acid 1-tert-butyl Ester
Key Differences :
(2S,5S)-5-Hydroxy-1,2-piperidinedicarboxylic Acid 2-Methyl 1-Benzyl Ester
Key Differences :
- Ester Groups : Benzyl and methyl esters replace the tert-butyl groups, significantly impacting solubility (tert-butyl esters enhance lipophilicity) and stability under acidic conditions .
- Molecular Weight : 293.32 g/mol (vs. tert-butyl ester analogs, which are generally heavier due to bulkier substituents) .
Biological Activity
(2S,5S)-5-Hydroxy-piperidine-1,2-dicarboxylic acid di-tert-butyl ester is a synthetic compound characterized by its piperidine structure, which includes two carboxylic acid groups and a hydroxyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, facilitated by its unique functional groups that enhance lipophilicity and stability.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 273.33 g/mol. Its structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of hydroxyl and carboxylic functionalities allows it to participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to proteins and nucleic acids.
Potential Therapeutic Applications
Research indicates that compounds with structural similarities to this compound exhibit a range of biological activities, including:
- Antioxidant Properties : Similar compounds have shown potential in scavenging free radicals.
- Antimicrobial Activity : The compound may inhibit the growth of certain bacteria and fungi.
- Analgesic Effects : Some derivatives have been linked to pain relief mechanisms.
Comparative Analysis
A comparative analysis with structurally similar compounds reveals the unique aspects of this compound:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-Hydroxy-L-proline | Hydroxylated proline derivative | Antioxidant | Lacks di-carboxylic structure |
| N-Methylpiperidine | Methylated piperidine | Mild analgesic | No carboxylic functionality |
| 2-Hydroxyethylpiperidine | Hydroxylated piperidine | Antimicrobial | Different substitution pattern |
The presence of both hydroxyl and carboxylic functionalities in this compound distinguishes it from these compounds, potentially enhancing its reactivity and biological activity.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. For instance, one method includes the use of tert-butyl esters in the reaction sequence to enhance stability and solubility.
Interaction Studies
Studies employing techniques such as NMR spectroscopy and crystallography have elucidated how this compound interacts with target proteins. For example:
- Protein Binding Studies : These studies reveal that the compound can effectively bind to specific enzymes involved in metabolic pathways.
- In Vitro Assays : Various assays demonstrate its potential cytotoxic effects against cancer cell lines, suggesting a role in anticancer therapy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (2S,5S)-5-hydroxy-piperidine-1,2-dicarboxylic acid di-tert-butyl ester, and how do reaction conditions influence yield?
- The compound is typically synthesized via cyclopropanation or chiral auxiliary methods. For example, tert-butyl ester groups are introduced using Boc (tert-butoxycarbonyl) protection, as seen in pyrrolidine derivatives synthesized via Dess-Martin periodinane oxidation (yield: 57–89%) . Reaction temperature (e.g., 80°C for 18 hours) and solvent choice (e.g., dioxane/hexane) critically affect yield and purity .
Q. How is stereochemical integrity maintained during synthesis?
- Chiral reagents (e.g., BF3·OEt2) and stereoselective catalysts are employed to preserve the (2S,5S) configuration. For instance, enantiomeric purity is achieved using chiral auxiliaries like Fmoc (fluorenylmethyloxycarbonyl) groups, which prevent racemization during coupling reactions .
Q. What characterization techniques are essential for verifying the compound’s structure?
- Key methods include:
- 1H/13C NMR : To confirm stereochemistry and functional groups (e.g., δ7.74 ppm for aromatic protons in pyrrolidine derivatives) .
- HPLC-MS : For purity assessment (e.g., LCMS m/z 757 [M+H]+ in related esters) .
- Optical Rotation : Specific rotation values (e.g., [α]20D −22.5 to −90.0) validate enantiomeric excess .
Advanced Research Questions
Q. How can contradictory data on reaction yields in similar piperidine derivatives be resolved?
- Discrepancies in yields (e.g., 57% vs. 89% for pyrrolidine esters ) often arise from differences in steric hindrance, solvent polarity, or catalyst loading. Systematic optimization (e.g., varying Pd catalyst ratios or solvent systems) is recommended. Kinetic studies under controlled conditions (e.g., inert atmosphere) can isolate critical variables .
Q. What strategies mitigate hydrolysis of tert-butyl esters under acidic/basic conditions?
- Protecting group compatibility is crucial. For example, tert-butyl esters are stable under mild acidic conditions but hydrolyze in strong acids. Alternatives like benzyl esters (e.g., 1-benzyl ester in piperidine derivatives ) or orthogonal protection (e.g., Fmoc) may be used in multi-step syntheses .
Q. How does the hydroxyl group at the 5-position influence reactivity in downstream modifications?
- The 5-hydroxy group participates in hydrogen bonding and can be functionalized via Mitsunobu reactions or acylations. However, steric effects from the tert-butyl esters may limit accessibility. Computational modeling (e.g., DFT) helps predict regioselectivity .
Q. What are the challenges in scaling up enantioselective syntheses of this compound?
- Key issues include:
- Catalyst Cost : Transition metal catalysts (e.g., Pd) are expensive; ligand design (e.g., chiral phosphines) improves turnover .
- Purification : Diastereomer separation via flash chromatography or crystallization requires careful solvent selection (e.g., ethyl acetate/hexane gradients ).
Methodological Guidance
Experimental Design for Optimizing Stereochemical Outcomes
- Step 1 : Screen chiral catalysts (e.g., Jacobsen’s salen complexes) in small-scale reactions.
- Step 2 : Use DOE (Design of Experiments) to vary temperature, solvent, and catalyst loading.
- Step 3 : Validate via chiral HPLC and compare optical rotation with literature values .
Handling Contradictory Spectroscopic Data
- If NMR signals overlap (e.g., rotamers in CDCl3 ):
- Use deuterated solvents like DMSO-d6 to slow conformational exchange.
- Employ 2D NMR (COSY, HSQC) to resolve ambiguous peaks.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
